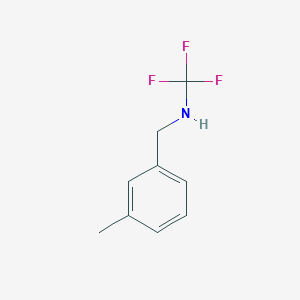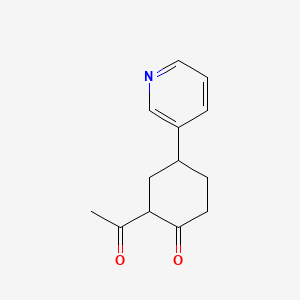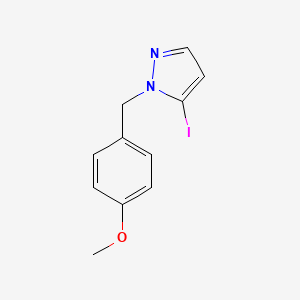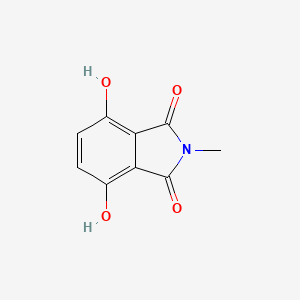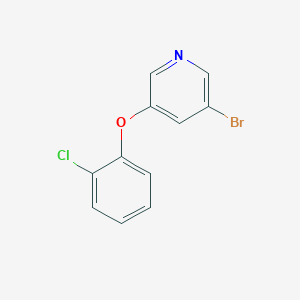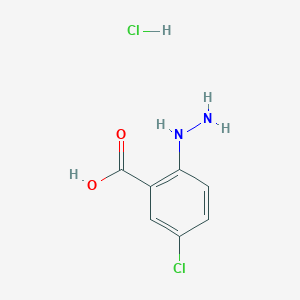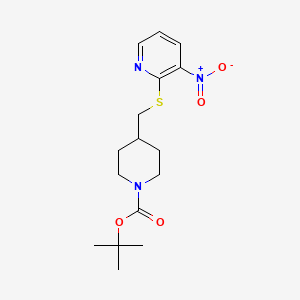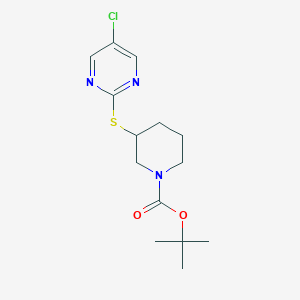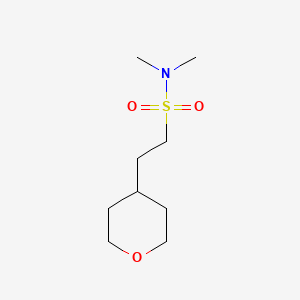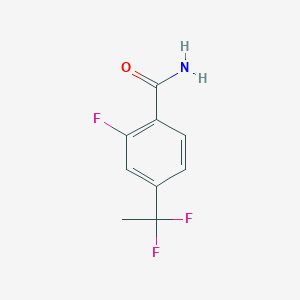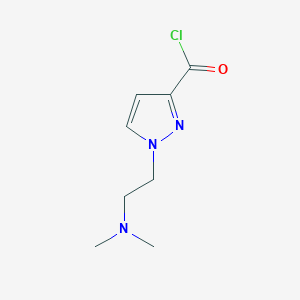
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a dimethylaminoethyl group and a carbonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid or base catalysts, transition metal catalysts
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Oxides and Alcohols: Formed by oxidation and reduction reactions
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the dimethylaminoethyl group enhances its binding affinity and specificity towards certain biological molecules. The carbonyl chloride group allows for further chemical modifications, enabling the design of derivatives with improved activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl chloride
- 1H-Pyrazole-3-carboxylic acid
- N,N-Dimethyl-2-chloroethylamine
Uniqueness
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylaminoethyl and carbonyl chloride groups allows for versatile chemical transformations and interactions with biological targets. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H12ClN3O/c1-11(2)5-6-12-4-3-7(10-12)8(9)13/h3-4H,5-6H2,1-2H3 |
InChI Key |
BFRYHPISPJVHFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)
![Bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B13974548.png)
